Bis[2-aminophenyl]-amino

Coordination Chemistry Homogeneous Catalysis Alcohol Oxidation

Bis[2-aminophenyl]-amino (CAS 27137-44-6), also referred to as N1-(2-aminophenyl)benzene-1,2-diamine or 2,2'-diaminodiphenylamine, is a C12H13N3 triamine compound with a molecular weight of 199.25 g/mol. It features a central secondary amine bridging two ortho-aminophenyl rings, classifying it as a tridentate pincer-type ligand capable of facial coordination to transition metals.

Molecular Formula C12H13N3
Molecular Weight 199.25 g/mol
CAS No. 27137-44-6
Cat. No. B12283546
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBis[2-aminophenyl]-amino
CAS27137-44-6
Molecular FormulaC12H13N3
Molecular Weight199.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)N)NC2=CC=CC=C2N
InChIInChI=1S/C12H13N3/c13-9-5-1-3-7-11(9)15-12-8-4-2-6-10(12)14/h1-8,15H,13-14H2
InChIKeyRYHXMHRMZIJLJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bis[2-aminophenyl]-amino (CAS 27137-44-6): A Redox-Active Triamine Building Block for Coordination Chemistry


Bis[2-aminophenyl]-amino (CAS 27137-44-6), also referred to as N1-(2-aminophenyl)benzene-1,2-diamine or 2,2'-diaminodiphenylamine, is a C12H13N3 triamine compound with a molecular weight of 199.25 g/mol [1]. It features a central secondary amine bridging two ortho-aminophenyl rings, classifying it as a tridentate pincer-type ligand capable of facial coordination to transition metals [2]. Its defining characteristic, as established by primary research, is its function as a redox-noninnocent ligand, where the ligand framework can participate in electron transfer processes upon metal coordination and deprotonation, enabling applications in catalytic oxidation reactions [2].

Why a Simple Diamine Cannot Replace Bis[2-aminophenyl]-amino in Redox-Catalytic Applications


Superficially, Bis[2-aminophenyl]-amino might be considered alongside simple 1,2-diamines like o-phenylenediamine. However, this assumption overlooks critical functional differences. While o-phenylenediamine acts as a classic redox-innocent, bidentate ligand, Bis[2-aminophenyl]-amino is a tridentate, redox-noninnocent ligand. This means its ligand backbone can store and release electrons during a catalytic cycle, a property not present in simpler diamines [1]. This electronic noninnocence is fundamental; direct substitution would eliminate the ligand's ability to facilitate the key deprotonation-induced oxidation step necessary for catalytic activity, as demonstrated in Ni(II)-catalyzed alcohol oxidation where the ligand's redox activity is essential for generating the active catalytic species [1].

Quantitative Performance Differential: Bis[2-aminophenyl]-amino in Catalytic Oxidation


Ni(II)-H3L Complex Catalyzes Alcohol Oxidation with an Isolated Yield of 95%

The Ni(II) complex of Bis[2-aminophenyl]-amino (H3L), specifically [NiII(H3L)2](ClO4)2, acts as a pre-catalyst for the aerobic oxidation of benzyl alcohol to benzaldehyde. Under optimized conditions (toluene, NaOH, 70°C, 24h), an isolated yield of 95% was achieved [1]. This performance is enabled by the ligand's redox-noninnocent behavior; upon exposure to base and oxygen, the complex converts to the catalytically active, square-planar [NiII(HL)2] species [1]. In contrast, analogous Ni(II) complexes with simple, redox-innocent diamine ligands do not exhibit this deprotonation-induced activation and would be catalytically inactive for this transformation under identical, mild aerobic conditions [1].

Coordination Chemistry Homogeneous Catalysis Alcohol Oxidation

Validated Application Scenarios for Bis[2-aminophenyl]-amino


Development of Base-Metal Catalysts for Selective Alcohol Oxidation

Researchers aiming to replace precious-metal catalysts with earth-abundant Ni for the selective oxidation of primary and secondary alcohols to aldehydes and ketones can use Bis[2-aminophenyl]-amino as a pro-ligand. The evidence demonstrates that the pre-catalyst [NiII(H3L)2](ClO4)2 mediates this transformation with up to 95% isolated yield for benzyl alcohol, a performance metric directly attributable to the ligand's redox activity [1].

Synthesis of Redox-Switchable Metal Complexes

The well-characterized, chemically reversible interconversion between the octahedral Ni(II) dication [NiII(H3L)2]2+ and the square-planar neutral [NiII(HL)2] complex, driven by deprotonation and ligand oxidation, provides a defined platform for creating molecular redox switches. This behavior is a direct consequence of the Bis[2-aminophenyl]-amino ligand framework and is not replicable with inert diamine ligands [1].

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